molecular formula C9H14O2 B13806006 Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)-

Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)-

Cat. No.: B13806006
M. Wt: 154.21 g/mol
InChI Key: PBXJWHOJOLYIGY-UHFFFAOYSA-N
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Description

Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 g/mol . It is a derivative of cyclobutanecarboxaldehyde, featuring an additional oxobutyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- typically involves the reaction of cyclobutanecarboxaldehyde with a butylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the oxobutyl group to the cyclobutane ring .

Industrial Production Methods

Industrial production methods for Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxaldehyde, 1-(1-oxobutyl)- is unique due to the presence of both the cyclobutane ring and the oxobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-butanoylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-2-4-8(11)9(7-10)5-3-6-9/h7H,2-6H2,1H3

InChI Key

PBXJWHOJOLYIGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CCC1)C=O

Origin of Product

United States

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